molecular formula C23H25N3O6 B2882778 4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside CAS No. 889453-78-5

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Cat. No. B2882778
CAS RN: 889453-78-5
M. Wt: 439.468
InChI Key: TYEQNJAZZVSANI-NUVHBUHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a biomedical agent that finds significant utility in diverse disease treatments . Its distinctive attributes lie in its azido sugar structure, which exhibits substantial potential in suppressing viral glycoprotein processing .


Molecular Structure Analysis

The molecular formula of this compound is C23H25N3O6 . It has a complex structure that includes an azido group, an allyl group, a methoxyphenyl group, and a benzylidene group attached to a deoxy-glucopyranoside backbone .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound should be stored at temperatures below 0°C . It should be noted that heat should be avoided .

Scientific Research Applications

Click Chemistry

This compound is often used in click chemistry , a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The azido group of the compound reacts with alkynes to form a stable triazole ring, a reaction that is highly specific, efficient, and generates no by-products.

Drug Synthesis Precursor

The azido sugar structure of this compound makes it a valuable precursor in the synthesis of various drugs. It can be used to create glycosidic bonds in active pharmaceutical ingredients (APIs), which are crucial for the biological activity of many drugs .

Antiviral Research

Due to its ability to interfere with viral glycoprotein processing, this compound has potential applications in antiviral research. It could be used to study viral entry mechanisms or to develop inhibitors that block the function of viral proteins .

Glycobiology Studies

In glycobiology, the study of the structure, function, and biology of carbohydrates, this compound can be used as a synthetic intermediate to study carbohydrate-protein interactions, which are vital for understanding cell signaling and communication .

Bioimaging

The compound’s structure allows for the introduction of fluorescent tags, making it useful in bioimaging applications. It can help in tracking the movement of sugars or glycoproteins within cells, providing insights into cellular processes .

Biomarker Discovery

Researchers can use this compound to modify sugars or glycoproteins, which can then be used to discover new biomarkers for diseases. This is particularly useful in the field of cancer research, where specific glycosylation patterns are associated with tumor progression .

properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21-,22?,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQNJAZZVSANI-NUVHBUHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

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